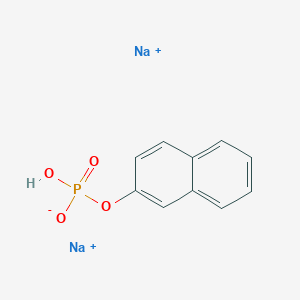

Sodium naphthalen-2-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium naphthalen-2-yl phosphate is a useful research compound. Its molecular formula is C10H9O4P.2Na and its molecular weight is 269.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium naphthalen-2-yl phosphate (C10H7Na2O4P) is a chemical compound that has garnered attention for its biochemical properties and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt of naphthalen-2-yl phosphate. It is soluble in water, which suggests good bioavailability and ease of use in biochemical assays. The structure features a naphthalene ring substituted with a phosphate group, which is critical for its interaction with biological molecules.

Target Enzymes

The primary biological activity of this compound involves its role as a substrate for phosphatases, specifically:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

These enzymes catalyze the hydrolysis of the compound, leading to the release of naphthol, which can then participate in further biochemical reactions.

Mode of Action

The hydrolysis process involves the binding of this compound to the active site of phosphatases. Upon dephosphorylation, it releases naphthol, which subsequently reacts with diazonium salts to form colored azo-dyes. This reaction is utilized in various assays to visualize and quantify enzyme activities, making it a valuable tool in biochemical research.

Cellular Impact

This compound influences several cellular processes through its interaction with phosphatases. It modulates cell signaling pathways by altering the phosphorylation states of proteins, which can affect gene expression and cellular metabolism.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Serve effectively as substrates for phosphatases without adverse effects.

- High Doses : May exhibit toxic effects, inhibiting enzyme activity and disrupting cellular processes.

Research Applications

This compound has several applications in scientific research:

- Histochemistry : Used to demonstrate phosphatase activities in tissue sections.

- Diagnostic Assays : Employed in diagnostic kits for detecting phosphatase activity in clinical samples.

- Biological Research : Utilized in studies involving enzyme kinetics and localization of phosphatase activity.

Stability and Environmental Factors

The stability of this compound can be influenced by environmental factors such as pH and temperature. Long-term studies have shown that proper storage conditions are essential for maintaining its effectiveness as a substrate for phosphatases.

Toxicity Evaluation

A study evaluated the toxicity potential of related compounds, highlighting that high doses could lead to significant physiological changes, including alterations in enzyme levels such as alkaline phosphatase (ALP) and bilirubin levels . While specific toxicity data for this compound is limited, insights from related compounds suggest that careful dosage management is crucial.

Comparative Analysis Table

| Property/Aspect | This compound | Related Compounds |

|---|---|---|

| Solubility | High | Varies |

| Primary Targets | ACP, TNAP | Various phosphatases |

| Biological Role | Substrate for phosphatases | Substrates/enzyme inhibitors |

| Toxicity Profile | Limited data available | Evaluated in related studies |

| Applications | Histochemistry, diagnostics | Similar applications |

Properties

IUPAC Name |

disodium;naphthalen-2-yl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCLXKFIXXQHKE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31681-98-8 |

Source

|

| Record name | 2-Naphthalenol, 2-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-naphthyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the purpose of adding 2-Naphthyl phosphate disodium salt to MacConkey Agar?

A1: The addition of 2-Naphthyl phosphate disodium salt to MCA allows for the simultaneous observation of both lactose fermentation and phosphatase activity in bacteria. [] This modification helps differentiate between lactose-fermenting and non-fermenting bacteria and distinguish Enterobacteriaceae from other non-fermentable bacteria based on colony color on the primary culture plates. [] This simplifies the identification process and reduces the time needed for accurate bacterial identification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.